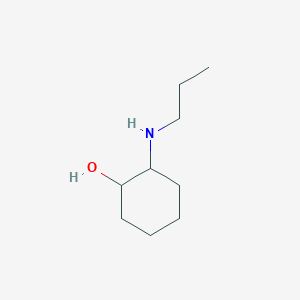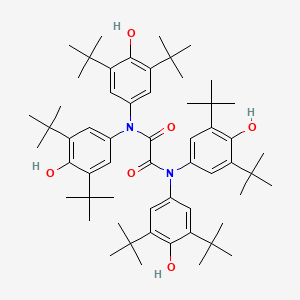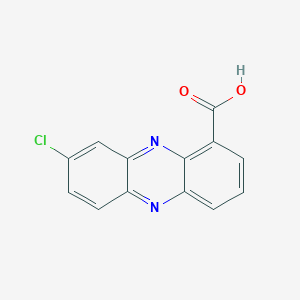
8-Chlorophenazine-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Chlorophenazine-1-carboxylic acid is a derivative of phenazine, a nitrogen-containing heterocyclic compound Phenazines are known for their diverse biological activities, including antimicrobial, antitumor, and antioxidant properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 8-Chlorophenazine-1-carboxylic acid typically involves the following steps:
Condensation of 1,2-diaminobenzene with 2-chlorobenzoic acid: This reaction forms the phenazine core with a chlorine substituent.
Oxidative cyclization: This step involves the cyclization of the intermediate to form the phenazine ring system.
Introduction of the carboxylic acid group: This can be achieved through various methods, including the oxidation of a methyl group or the direct introduction of a carboxyl group using reagents like carbon dioxide under high pressure.
Industrial Production Methods: Industrial production of this compound may involve microbial fermentation using genetically engineered strains of Pseudomonas species. These strains can be optimized to produce high yields of phenazine derivatives, including this compound, through fermentation processes .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form quinone derivatives.
Reduction: Reduction of the compound can lead to the formation of hydroxy derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Hydroxy derivatives.
Substitution: Various substituted phenazine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
8-Chlorophenazine-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex phenazine derivatives.
Biology: Exhibits antimicrobial properties, making it useful in studying bacterial and fungal infections.
Industry: Used in the development of dyes and pigments due to its vibrant color and stability
Wirkmechanismus
The mechanism of action of 8-Chlorophenazine-1-carboxylic acid involves the generation of reactive oxygen species (ROS) which can lead to oxidative stress in microbial and cancer cells. This oxidative stress results in cell membrane damage, DNA fragmentation, and ultimately cell death. The compound targets various molecular pathways involved in cell survival and apoptosis .
Vergleich Mit ähnlichen Verbindungen
Phenazine-1-carboxylic acid: Lacks the chlorine substituent but shares similar antimicrobial properties.
2-Hydroxyphenazine-1-carboxylic acid: Contains a hydroxyl group instead of a chlorine atom, which alters its reactivity and biological activity.
Clofazimine: A phenazine derivative used as an antituberculosis agent, highlighting the therapeutic potential of phenazine compounds
Uniqueness: 8-Chlorophenazine-1-carboxylic acid is unique due to the presence of both a chlorine atom and a carboxylic acid group, which enhances its chemical reactivity and broadens its range of applications in various fields.
Eigenschaften
CAS-Nummer |
103942-82-1 |
|---|---|
Molekularformel |
C13H7ClN2O2 |
Molekulargewicht |
258.66 g/mol |
IUPAC-Name |
8-chlorophenazine-1-carboxylic acid |
InChI |
InChI=1S/C13H7ClN2O2/c14-7-4-5-9-11(6-7)16-12-8(13(17)18)2-1-3-10(12)15-9/h1-6H,(H,17,18) |
InChI-Schlüssel |
IWGNXOPNRKCYDK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C2C(=C1)N=C3C=CC(=CC3=N2)Cl)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Imidazo[1,2-a]pyrazin-8-amine, N-methyl-3-(4-pyridinyl)-](/img/structure/B12903634.png)
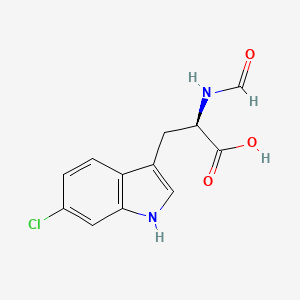
![5-({[(2-Methylphenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one](/img/structure/B12903644.png)

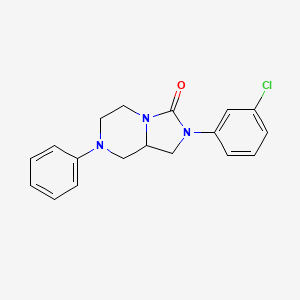


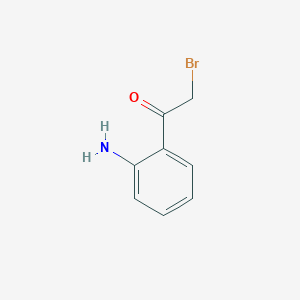
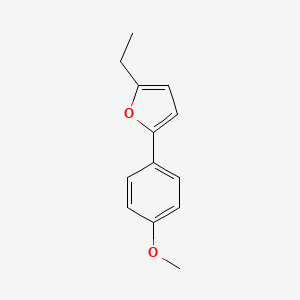
![1-[5-(Benzenesulfonyl)furan-2-yl]ethan-1-one](/img/structure/B12903689.png)
![1-[(Naphthalen-1-yl)sulfanyl]isoquinoline](/img/structure/B12903692.png)
